3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is C21H21N3O4S. Its structure includes a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with substituents that enhance its biological activity. The presence of the thiophene ring and the ethoxy group are particularly noteworthy as they contribute to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, a common method includes the reaction of appropriate hydrazides with substituted phenols under acidic conditions to form the desired oxazine structure. The synthesis pathway often requires careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazoles and oxadiazoles have shown effectiveness against various bacterial strains. The introduction of thiophene rings has been associated with enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo derivatives. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against various cancer cell lines . The benzo[e]pyrazolo framework can potentially interact with ATP-binding sites on kinases, leading to effective inhibition.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been well documented. For instance, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have reported significant reductions in pro-inflammatory cytokines upon treatment with these compounds .
Case Studies
- Antimicrobial Screening : A study evaluated a series of pyrazolo derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to our target showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising activity .
- Anticancer Activity : In a comparative study of various pyrazolo compounds, one derivative exhibited an IC50 value of 12 µM against breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent .
- Anti-inflammatory Evaluation : A recent study assessed the anti-inflammatory effects of several derivatives in a carrageenan-induced paw edema model in rats. The results showed that certain compounds reduced edema significantly compared to control groups .
Data Tables
Properties
IUPAC Name |
3-(7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-26-20-8-4-7-17-19-12-18(14-5-3-6-16(25)11-14)23-24(19)22(27-21(17)20)15-9-10-28-13-15/h3-11,13,19,22,25H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFSHYDPSLJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.